molecular formula C27H26N6O4 B2783055 7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-58-5

7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2783055
CAS No.: 539797-58-5
M. Wt: 498.543
InChI Key: RJCGSQQSTYEZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine carboxamide class, characterized by a fused triazole-pyrimidine core with diverse aryl and carboxamide substituents. Its structure includes:

  • 7-position: 2,3-dimethoxyphenyl group, which introduces steric bulk and electron-donating methoxy groups.
  • 6-carboxamide: N-(pyridin-3-yl) moiety, enhancing hydrogen bonding and solubility via the pyridine nitrogen.

Synthesis: The compound is synthesized via a multi-component Biginelli-like reaction involving:

Aldehyde derivatives (e.g., 2,3-dimethoxybenzaldehyde),

1H-1,2,4-triazole-3,5-diamine,

N-substituted acetoacetamides (e.g., N-(pyridin-3-yl)acetoacetamide).
The reaction is catalyzed by p-toluenesulfonic acid in DMF at 90°C for 16 hours, followed by purification via column chromatography .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-22(26(34)30-18-7-6-14-28-15-18)23(20-8-5-9-21(36-3)24(20)37-4)33-27(29-16)31-25(32-33)17-10-12-19(35-2)13-11-17/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGSQQSTYEZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological potential, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazole ring : Known for its biological significance and potential as a pharmaceutical scaffold.
  • Pyrimidine moiety : Often associated with nucleic acid interactions.
  • Methoxyphenyl substituents : These groups may enhance lipophilicity and biological activity.

The molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, indicating a significant number of hydrogen bond donors and acceptors which can influence its pharmacokinetic properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various triazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)

In vitro assays demonstrated that the compound exhibited an IC50 value in the low micromolar range against these cell lines, indicating significant cytotoxicity.

The proposed mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Studies suggest that the compound activates intrinsic apoptotic pathways by promoting mitochondrial membrane permeabilization and subsequent caspase activation .
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, disrupting their proliferation cycle .
  • Inhibition of Cell Migration : By affecting signaling pathways such as FAK/Paxillin, the compound reduces the invasive characteristics of metastatic cancer cells .

Case Studies and Research Findings

StudyFindings
Kamel et al. (2020)Reported cytotoxic activity against various cancer cell lines with IC50 values ranging from 3.35 to 16.79 μM for related triazole compounds .
PMC6331900Demonstrated significant inhibition of A549 cell proliferation with an IC50 of 9 μM and highlighted morphological changes indicative of apoptosis .
MDPI Study (2020)Investigated various triazole derivatives and their ability to inhibit MCF-7 cells more effectively than standard chemotherapeutics like cisplatin .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., 4-nitro in 5j) reduce yields (43%) compared to electron-neutral substituents (e.g., 4-bromo in 5k: 54%) .
  • Bulkier substituents at the 7-position (e.g., 3,4,5-trimethoxyphenyl) may lower yields due to steric hindrance during cyclization.

Melting Points :

  • Nitro-substituted derivatives (e.g., 5j) exhibit higher melting points (319–320°C), likely due to strong intermolecular dipole interactions .
  • Thioether-linked compounds (e.g., 2h) show lower melting points (251–253°C), attributed to reduced crystallinity .

Spectral Data :

  • HRMS/ESI confirms molecular ion peaks, with deviations <0.001 Da, validating synthesis accuracy .

Key Insights :

  • The target compound’s synthesis relies on traditional catalysts and solvents, whereas greener protocols (e.g., ) achieve higher yields (85–92%) with recyclable additives .
  • DMF usage in the target’s synthesis poses environmental concerns, contrasting with water-ethanol systems in greener methods .

Functional Group Impact on Bioactivity (Indirect Evidence)

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

  • Pyridinyl vs. Phenyl Carboxamide : The pyridin-3-yl group in the target compound may enhance solubility and metal-binding capacity compared to phenyl derivatives (e.g., 5j, 5k) .
  • Methoxy Positioning : 2,3-Dimethoxyphenyl (target) vs. 3,4,5-trimethoxyphenyl (5j, 5k): The latter’s symmetrical substitution may improve membrane permeability but increase metabolic instability .
  • Thienyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.